N-[6-(3-methylbutoxy)pyridazin-3-yl]-3-(oxan-2-yl)piperidine-1-carboxamide
Description
N-[6-(3-methylbutoxy)pyridazin-3-yl]-3-(oxan-2-yl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a 3-methylbutoxy group and a piperidine ring fused with an oxane moiety, making it a complex molecule with diverse reactivity and functionality.
Properties
IUPAC Name |
N-[6-(3-methylbutoxy)pyridazin-3-yl]-3-(oxan-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O3/c1-15(2)10-13-27-19-9-8-18(22-23-19)21-20(25)24-11-5-6-16(14-24)17-7-3-4-12-26-17/h8-9,15-17H,3-7,10-14H2,1-2H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWJXZPGZZNMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=NN=C(C=C1)NC(=O)N2CCCC(C2)C3CCCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(3-methylbutoxy)pyridazin-3-yl]-3-(oxan-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring can be synthesized through a cyclization reaction with hydrazine.
Substitution with 3-Methylbutoxy Group: The pyridazine ring is then functionalized with a 3-methylbutoxy group using nucleophilic substitution reactions.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized separately through a series of cyclization reactions involving appropriate amines and carbonyl compounds.
Formation of the Oxane Moiety: The oxane ring is introduced via cyclization reactions involving diols and appropriate leaving groups.
Coupling Reactions: Finally, the pyridazine and piperidine-oxane moieties are coupled together using amide bond formation techniques, typically involving coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed on the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the 3-methylbutoxy group, where the alkoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[6-(3-methylbutoxy)pyridazin-3-yl]-3-(oxan-2-yl)piperidine-1-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its ability to undergo various chemical reactions suggests it could be modified to enhance its activity or reduce toxicity, making it a potential lead compound for therapeutic agents.
Industry
In industrial applications, the compound could be used in the synthesis of advanced materials or as a precursor for the production of specialty chemicals. Its complex structure and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-[6-(3-methylbutoxy)pyridazin-3-yl]-3-(oxan-2-yl)piperidine-1-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2,4-methylpiperazin-1-yl]-2-oxoethyl-1H-indole-3-carboxamide: This compound shares the pyridazine core but differs in its substituents and overall structure.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds also feature a pyridazine or pyridine ring with various substitutions.
Uniqueness
N-[6-(3-methylbutoxy)pyridazin-3-yl]-3-(oxan-2-yl)piperidine-1-carboxamide is unique due to its specific combination of a pyridazine ring with a 3-methylbutoxy group and a piperidine ring fused with an oxane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
